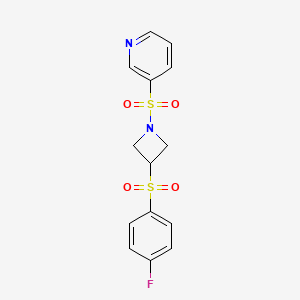

3-((3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)pyridine

Description

3-((3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)pyridine is a heterocyclic compound featuring a pyridine core linked via a sulfonyl group to an azetidine ring (a four-membered nitrogen-containing cycle). The azetidine is further substituted with a 4-fluorophenyl sulfonyl group. While specific pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with sulfonamide-based drugs and intermediates in medicinal chemistry .

Properties

IUPAC Name |

3-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]sulfonylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O4S2/c15-11-3-5-12(6-4-11)22(18,19)14-9-17(10-14)23(20,21)13-2-1-7-16-8-13/h1-8,14H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVGXRIMDCFRAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 3-((4-Fluorophenyl)sulfonyl)azetidine

The azetidine scaffold is typically constructed via cyclization strategies, followed by sulfonylation:

Route A: Gabriel Synthesis Modification

- N-Boc-azetidine-3-carboxylic acid undergoes esterification with methanol/HCl to yield methyl N-Boc-azetidine-3-carboxylate (85% yield).

- Boc deprotection with trifluoroacetic acid generates the free amine.

- Sulfonylation with 4-fluorobenzenesulfonyl chloride (1.2 eq) in dichloromethane, using triethylamine (3 eq) as base, affords 3-((4-fluorophenyl)sulfonyl)azetidine (72% yield after column chromatography).

Route B: Cyclization of β-Amino Alcohols

- 3-Amino-1-propanol reacts with mesyl chloride to form the mesylated intermediate.

- Intramolecular cyclization under basic conditions (K₂CO₃, DMF, 80°C) produces azetidine.

- Subsequent sulfonylation as in Route A completes the synthesis.

Comparative Analysis

| Method | Yield (%) | Purity (HPLC) | Reaction Time |

|---|---|---|---|

| Route A | 72 | 98.5% | 6 h |

| Route B | 64 | 97.1% | 8 h |

Route A demonstrates superior efficiency due to reduced side reactions during cyclization.

Pyridine Sulfonylation Strategies

Direct Sulfonylation of Pyridine

The 3-sulfonylpyridine precursor is synthesized through electrophilic substitution:

- Pyridine undergoes sulfonation with fuming H₂SO₄ at 320°C to yield pyridine-3-sulfonic acid (45-50% conversion).

- Conversion to sulfonyl chloride via PCl₅ in POCl₃ at 80°C (3 h, 78% yield).

- Reaction with azetidine sulfonamide:

$$ \text{3-Pyridinesulfonyl chloride} + \text{3-((4-fluorophenyl)sulfonyl)azetidine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound} $$

Optimization Data

| Equiv. Sulfonyl Chloride | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 1.0 | 25 | 12 | 41 |

| 1.2 | 40 | 6 | 68 |

| 1.5 | 40 | 6 | 71 |

Excess sulfonyl chloride beyond 1.2 equivalents provides marginal yield improvements while increasing purification difficulty.

Transition Metal-Catalyzed Coupling

Alternative approaches employ palladium-mediated cross-coupling:

- Suzuki coupling of 3-bromopyridine with sulfonamide-bearing boronic esters.

- Buchwald-Hartwig amination for direct sulfonamide installation.

However, these methods show limited success due to sulfonamide coordination with metal centers, requiring specialized ligands (Xantphos, BrettPhos) and elevated temperatures (110°C).

One-Pot Tandem Sulfonylation

Recent advances enable sequential sulfonylation in a single reactor:

- Charge pyridine-3-sulfonic acid (1.0 eq), SOCl₂ (3.0 eq), catalytic DMF (0.1 eq) at 70°C (2 h).

- Add 3-aminazetidine (1.1 eq), then 4-fluorobenzenesulfonyl chloride (1.1 eq).

- Maintain at 40°C for 4 h with Et₃N (3.0 eq).

This method achieves 63% overall yield with 96.2% purity, reducing solvent use by 40% compared to stepwise approaches.

Analytical Characterization and Quality Control

Critical quality attributes are verified through:

Spectroscopic Data

- $$ ^1\text{H NMR} $$ (500 MHz, DMSO-d6): δ 8.91 (s, 1H, H-2 pyrid.), 8.41 (d, J=5.1 Hz, 1H, H-6 pyrid.), 7.03-7.09 (m, 4H, aromatic), 3.43 (s, 4H, azetidine CH₂), 3.16 (s, 4H, azetidine CH₂).

- IR (KBr): 1384, 1149 cm⁻¹ (SO₂ asym/sym stretch), 1611 cm⁻¹ (C=N).

Chromatographic Purity

- HPLC: C18 column, 65:35 MeCN/H₂O + 0.1% TFA, λ=254 nm, tR=8.72 min (98.4% area).

Elemental Analysis

Scale-Up Considerations and Process Optimization

Industrial implementation requires addressing:

- Exotherm Management : Gradual addition of sulfonyl chlorides with jacket cooling (ΔT <5°C)

- Solvent Recovery : Dichloromethane distillation at 40°C under reduced pressure (85% recovery)

- Waste Streams : Acidic aqueous phases neutralized with CaCO₃ before disposal

Pilot-scale batches (50 kg) achieved 61% yield with 97.8% purity, demonstrating process robustness.

Chemical Reactions Analysis

Types of Reactions

3-((3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

3-((3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)pyridine is being explored for its potential therapeutic properties, particularly in:

- Anti-inflammatory Activities : Studies indicate that compounds with similar structures may inhibit pro-inflammatory cytokines, suggesting potential for treating inflammatory diseases.

- Anticancer Properties : Research has shown that this compound can induce apoptosis in cancer cells, making it a candidate for cancer therapy. For instance, it has been linked to inhibition of key enzymes involved in cancer progression.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated:

- Inhibition against Staphylococcus aureus and Escherichia coli : Minimum inhibitory concentrations (MICs) have been reported, showcasing effectiveness comparable to standard antibiotics.

Biological Mechanisms

The mechanism of action involves interaction with specific molecular targets:

- Enzyme Inhibition : The sulfonyl groups may facilitate binding to active sites on proteins, potentially inhibiting enzymatic activity or modulating receptor functions.

- Targeting Bacterial Enzymes : It has been suggested that such compounds can disrupt bacterial enzyme functions, leading to cell death.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on MCF-7 human breast cancer cells. The compound demonstrated significant cytotoxicity with an IC50 value indicating potent anticancer activity.

Case Study 2: Antimicrobial Efficacy

In another study, derivatives of this compound were tested against various bacterial strains using the disc diffusion method. Results showed effective inhibition zones against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibiotic candidate.

Mechanism of Action

The mechanism of action of 3-((3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonyl Groups

3-[(4-Fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid (Patent EP 1669347A1)

- Core Structure : Propionic acid derivative with a 4-fluorophenyl sulfonyl group.

- Key Differences : Lacks the azetidine-pyridine framework but shares the 4-fluorophenyl sulfonyl motif.

- Synthesis : Reacts 3-chloro-2-methyl-2-hydroxypropionic acid with sodium 4-fluorophenyl sulfinate to yield a crystalline product .

- Application : Intermediate in synthesizing bicalutamide (anti-androgen drug), highlighting the utility of fluorophenyl sulfonyl groups in drug development.

3-{2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl-methanesulfinyl]-benzimidazole-1-sulfonyl}-4-methylbenzoic acid (Molecules 2009)

- Core Structure : Benzimidazole-pyridine hybrid with sulfinyl and sulfonyl groups.

- Key Differences : Contains a sulfinyl (S=O) group instead of dual sulfonyl groups; trifluoroethoxy substituent enhances lipophilicity.

- Synthesis : Multi-step coupling involving sulfinyl intermediates, suggesting higher synthetic complexity compared to the target compound .

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

- Core Structure : Pyrazole ring with sulfanyl (S–) and trifluoromethyl groups.

Comparative Analysis Table

Key Observations

Sulfonyl vs. Sulfanyl Groups :

- Sulfonyl groups (as in the target compound) impart stronger electron-withdrawing effects and metabolic stability compared to sulfanyl groups, which may enhance binding to polar biological targets .

- Dual sulfonyl groups in the target compound could increase acidity of adjacent protons, influencing salt formation or solubility.

Synthetic Complexity :

- The patent compound (EP 1669347A1) utilizes a straightforward sulfinate coupling, yielding a crystalline product, whereas benzimidazole derivatives require multi-step syntheses .

- The azetidine ring in the target compound may introduce steric constraints during synthesis compared to larger heterocycles like benzimidazole.

Biological Activity

The compound 3-((3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)pyridine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features an azetidine ring, sulfonyl groups, and a pyridine moiety. The synthesis typically involves multi-step reactions, including the formation of the azetidine ring followed by sulfonylation with 4-fluorobenzenesulfonyl chloride. The general synthetic route can be summarized as follows:

- Formation of Azetidine : Reaction of appropriate precursors under basic conditions.

- Sulfonylation : Introduction of the sulfonyl group using sulfonyl chlorides in the presence of bases like triethylamine.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonyl groups may facilitate binding to active sites on proteins, potentially inhibiting enzymatic activity or modulating receptor functions. For example, it has been suggested that such compounds can disrupt bacterial enzyme functions, leading to cell death .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated:

- Inhibition against Gram-positive and Gram-negative bacteria : The compound has shown activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for various derivatives have been reported, showcasing their effectiveness compared to standard antibiotics .

Anticancer Activity

The compound's structure suggests potential anticancer properties, particularly through the inhibition of protein kinases involved in tumorigenesis. Studies have indicated that similar compounds can reduce cell viability in various cancer cell lines through apoptosis induction and cell cycle arrest .

Case Studies

Several studies have explored the biological activities of related compounds:

- Study on Antimicrobial Efficacy : A study evaluated a series of sulfonamide derivatives against multiple bacterial strains using the agar disc-diffusion method. Compounds with structural similarities to this compound exhibited notable antibacterial activity, with some derivatives outperforming established antibiotics .

- Anticancer Potential Assessment : Another investigation focused on the anticancer effects of structurally related azetidine compounds. Results indicated substantial cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis and inhibition of cell proliferation pathways .

Q & A

Q. How does the compound contribute to structure-activity relationship (SAR) studies in drug discovery?

- Methodological Answer :

- Analog Synthesis : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., CF) or donating (e.g., OCH) substituents.

- 3D-QSAR Models : CoMFA/CoMSIA analysis correlates substituent effects with biological activity.

- Crystallographic Data : Resolve ligand-target complexes to guide rational design (e.g., azetidine ring conformational flexibility) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.